(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a hydroxyphenyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation of a suitable precursor, such as a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed for reduction reactions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions, particularly those involving chiral centers. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In pharmaceutical research, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the chemical industry, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking the natural substrate or by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The hydroxy group is in a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of the hydroxy group in the ortho position relative to the pyrrolidine ring in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid provides unique reactivity and binding properties. This structural feature can enhance its ability to form hydrogen bonds and interact with specific biological molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-11(12(9-17)14(19)20)10-6-4-5-7-13(10)18/h4-7,11-12,18H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUECZTEIEWQB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.